molecular formula C8H10O5 B102460 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-85-1

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B102460
Key on ui cas rn: 15568-85-1
M. Wt: 186.16 g/mol
InChI Key: DVLSQHLXPRYYRC-UHFFFAOYSA-N
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Patent
US04612379

Procedure details

Next, this methoxy methylene Meldrum's acid (25 g, 0.13 mol) was dissolved in chloroform (200 ml), followed by adding 2N-HCl (50 ml), agitating the mixture at room temperature, allowing it to still standing, separating the chloroform layer, saturating the aqueous layer with sodium chloride, extracting the solution with chloroform, combining the extract solution with the previously obtained chloroform solution, drying over anhydrous magnesium sulfate, filtering off the drying agent, and distilling off chloroform under reduced pressure to obtain raw formyl Meldrum's acid as residue, adding ether thereto, filtering off, further washing with ether, vaporizing the remaining ether and recrystallizing the resulting crystals from a mixed solvent of dichloromethanehexane to obtain formyl Meldrum's acid in the form of colorless crystals (20.5 g, yield 89%) having a m.p. of 95°-96° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:13])[O:12][C:10](=[O:11])[C:6](=[CH:7][O:8]C)[C:4](=[O:5])[O:3]1.Cl.CCOCC>C(Cl)(Cl)Cl>[CH3:1][C:2]1([CH3:13])[O:3][C:4](=[O:5])[C:6](=[CH:7][OH:8])[C:10](=[O:11])[O:12]1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1(OC(=O)C(=COC)C(=O)O1)C
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
agitating the mixture at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating the chloroform layer
CONCENTRATION
Type
CONCENTRATION
Details
saturating the aqueous layer with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracting the solution with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtering off the drying agent
DISTILLATION
Type
DISTILLATION
Details
distilling off chloroform under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain raw formyl Meldrum's acid as residue
FILTRATION
Type
FILTRATION
Details
filtering off
WASH
Type
WASH
Details
further washing with ether
CUSTOM
Type
CUSTOM
Details
recrystallizing the resulting crystals from a mixed solvent of dichloromethanehexane

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(=O)C(=CO)C(=O)O1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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